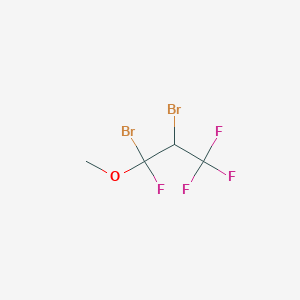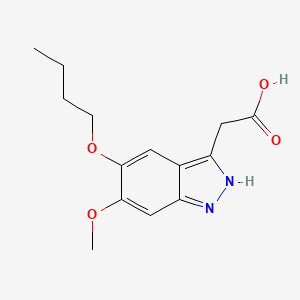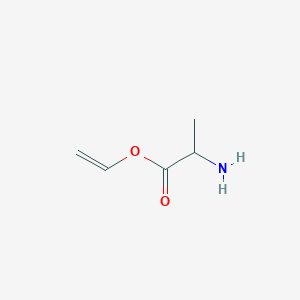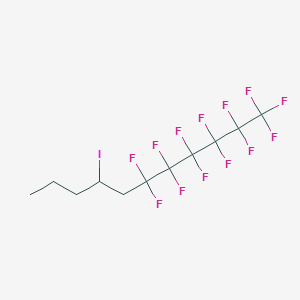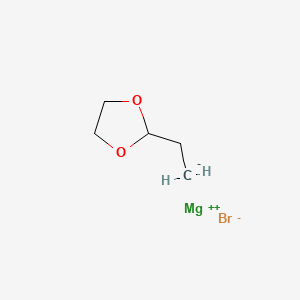
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is an organomagnesium compound with the chemical formula C6H11BrO2Mg. It is a white to yellow solid that is stable at room temperature and soluble in ether and diocenitrile, but insoluble in water. This compound is primarily used as a strong alkaline reagent in organic synthesis, particularly in Grignard reactions to form carbon-carbon bonds .
Méthodes De Préparation
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide can be synthesized by reacting 2-(1,3-dioxolan-2-yl) ethyl bromide with metal magnesium. The reaction is typically carried out under anhydrous conditions to prevent the magnesium bromide from reacting with water . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions .
Analyse Des Réactions Chimiques
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is commonly used in Grignard reactions, which involve the formation of carbon-carbon bonds by reacting with various carbonyl compounds. This reaction can be used to synthesize alcohols, ethers, ketones, and other organic compounds . The compound can also undergo substitution reactions, where it reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of various organic compounds through Grignard reactions . In biology and medicine, it is used in the synthesis of bioactive molecules and pharmaceuticals . In industry, it is used in the production of fine chemicals and intermediates for various chemical processes .
Mécanisme D'action
The primary mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide involves its role as a nucleophile in Grignard reactions. The compound reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. This reaction is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it more reactive .
Comparaison Avec Des Composés Similaires
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a 1,3-dioxolane ring, provides it with distinct reactivity and selectivity in certain reactions . Other similar compounds include 1,3-dioxane-2-ylethylmagnesium bromide and 2-(1,3-dioxolan-2-yl)ethylmagnesium chloride .
Propriétés
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKSXYWNPQQRGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
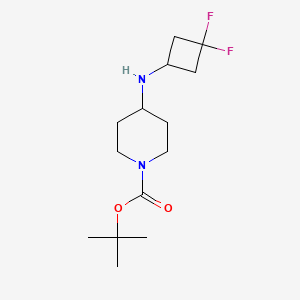
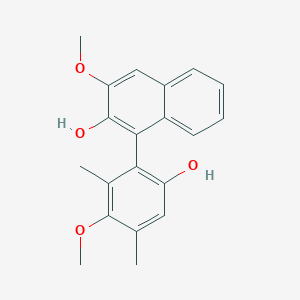

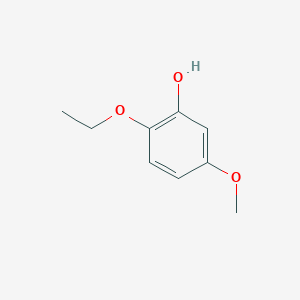
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
